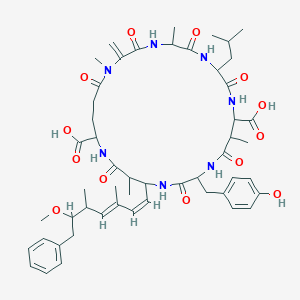
微囊藻毒素-LY
描述
Microcystin-LY, a variant of microcystins, is a potent hepatotoxin produced by certain strains of cyanobacteria. Microcystins are cyclic heptapeptides that have garnered significant attention due to their acute and chronic toxicity, posing serious health and environmental risks. These toxins are synthesized by a mixed polyketide synthase/non-ribosomal peptide synthetase system called microcystin synthetase. The synthesis and accumulation of microcystins in cyanobacteria are influenced by environmental and nutritional factors, such as the availability of iron, which can induce the transcription of essential genes involved in their synthesis (Sevilla et al., 2008).
Synthesis Analysis
Microcystins are produced non-ribosomally via a complex enzyme pathway involving peptide synthetases (mcyABC), polyketide synthases (mcyD), and chimeric enzymes (mcyEG) among others. The synthesis process is tightly regulated and can be influenced by environmental conditions such as nutrient availability. For instance, iron deficiency has been shown to increase the transcription of the mcyD gene, correlating with higher levels of microcystin-LR production in Microcystis aeruginosa (Sevilla et al., 2008).
Molecular Structure Analysis
The molecular structure of microcystin-LY, like other microcystins, is characterized by a cyclic heptapeptide backbone. This structure includes several unusual amino acids, most notably the Adda amino acid, which is crucial for the toxin's activity. NMR spectroscopy and molecular dynamics calculations have been used to study the conformation of microcystin-LR, revealing a saddle-shaped peptide ring with specific regions being more flexible or rigid depending on the solvent environment (Trogen et al., 1996).
Chemical Reactions and Properties
Microcystin-LR's reactivity, especially in processes aimed at its degradation, has been extensively studied. For example, ozonation and photocatalytic oxidation have been investigated as methods to degrade microcystin-LR in aqueous solutions, revealing various intermediates and byproducts. These studies help understand the chemical reactions microcystins undergo in environmental and treatment processes, highlighting the complexity of effectively removing these toxins from water sources (Chang et al., 2014; Liu et al., 2003).
Physical Properties Analysis
Microcystin-LR's stability under different environmental conditions, such as exposure to light, has implications for its persistence in natural waters. Studies have shown that microcystin variants, including microcystin-LR, exhibit limited decomposition and isomerization when exposed to sunlight, indicating their significant resilience in aquatic environments (Tsuji et al., 1994).
Chemical Properties Analysis
The chemical properties of microcystin-LR, including its interactions with other substances and its behavior during water treatment processes, are critical for understanding how to mitigate its effects. Electrochemical studies have provided insights into the oxidation mechanisms of microcystin-LR and its degradation products, offering potential pathways for detoxification and removal from water sources (Lopes et al., 2012).
科学研究应用
毒理学和生化研究:微囊藻毒素,包括微囊藻毒素-LY,在毒理学和生化研究中被使用。这涉及研究它们对各种生物系统的影响以及其作用机制 (Lawton & Edwards, 2001)。
检测系统的开发:对微囊藻毒素的研究有助于开发用于检测这些毒素在环境样品中的系统,如水体 (Sheng et al., 2015)。
水处理策略的研究:涉及微囊藻毒素的研究对探索和改进去除这些毒素的水处理方法至关重要 (Lawton et al., 2003)。
生态影响研究:研究表明,微囊藻毒素可以影响其生态位中微囊藻细胞的适应性,影响其生存和增殖 (Schatz et al., 2007)。
跨学科应用:微囊藻毒素-LR,一种类似于this compound的变种,在生态毒理学、生物学、化学和材料科学等跨学科领域中找到应用,展示了它在跨学科领域中的广泛影响 (Li et al., 2021)。
农业研究:研究表明,微囊藻毒素亮氨酸-精氨酸可以刺激植物生长,如在特定条件下观察到的番茄植物生长和开花的增强 (Corbel et al., 2015)。
细胞和分子生物学:微囊藻毒素-LR已被用于研究细胞对凋亡、增殖和各种细胞类型中基因表达变化的反应,对我们理解细胞机制做出了重要贡献 (Gehringer, 2004)。
神经发育研究:研究表明,暴露于微囊藻毒素-LR可能对后代的神经发育产生不利影响,影响运动和行为发育以及学习能力 (Li et al., 2015)。
作用机制
Target of Action
Microcystin-LY (MC-LY) is a variant of microcystin, a group of toxins produced by cyanobacteria. The primary targets of MC-LY are proteins that regulate various biological functions. These include proteins involved in metabolism and the immune system, inflammation, neuronal conduction, renin–angiotensin signaling, thyroid hormone homeostasis, and cancer-promoting processes .
Mode of Action
MC-LY interacts with its targets through complex interactions. It binds onto distinct molecular targets, which could generate biochemical alterations through a number of signal transduction pathways . This binding affinity and interaction with proteins lead to cellular dysregulation, potentially leading to the development of several diseases, including cancer .
Biochemical Pathways
MC-LY’s interaction with its targets affects various biochemical pathways. For instance, it can disrupt cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity . It also has the potential to alter cell morphology, abnormal cell migration, and invasion, leading to genetic damage .
Pharmacokinetics
MC-LY is characterized by low intestinal absorption, rapid and specific distribution to the liver, moderate metabolism to glutathione and cysteinyl conjugates, and low urinary and fecal excretion . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact the bioavailability of MC-LY in the body.
Result of Action
The action of MC-LY can lead to a series of cytotoxic effects. These include decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, as well as leading to genetic damage . These effects are related to the damage of various ultrastructures and functions such as cell membranes and mitochondria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MC-LY. It is generally produced by cyanobacteria in freshwater systems . The occurrence of algal blooms, which are often dominated by cyanobacteria, has increased over time due to anthropogenic input of certain nutrients into natural water bodies . These environmental conditions can influence the production and toxicity of MC-LY.
安全和危害
Microcystin-LY is classified as a hepatotoxic and carcinogenic compound. It is the most commonly reported cyanobacterial toxin found in the environment. It is associated with animal and human hepatotoxicity . Over 270 variants of MC exist . It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled .
属性
IUPAC Name |
15-[(4-hydroxyphenyl)methyl]-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H71N7O13/c1-28(2)24-40-50(67)58-44(52(70)71)32(6)46(63)56-41(26-36-17-19-37(60)20-18-36)49(66)54-38(21-16-29(3)25-30(4)42(72-10)27-35-14-12-11-13-15-35)31(5)45(62)55-39(51(68)69)22-23-43(61)59(9)34(8)48(65)53-33(7)47(64)57-40/h11-21,25,28,30-33,38-42,44,60H,8,22-24,26-27H2,1-7,9-10H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)(H,58,67)(H,68,69)(H,70,71)/b21-16-,29-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGQAYSWORHPPH-GFXLLRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)/C=C\C(=C\C(C)C(CC3=CC=CC=C3)OC)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H71N7O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123304-10-9 | |
| Record name | Microcystin LY | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123304109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Microcystin-LY | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Microcystin-LY interact with its target and what are the downstream effects?
A1: Microcystin-LY, like other microcystins, exerts its toxic effects by strongly inhibiting protein phosphatases 1 and 2A (PP1 and PP2A). [, , ] This inhibition disrupts various cellular processes, including cell division, signal transduction, and apoptosis, ultimately leading to liver damage.
Q2: What is the structural characterization of Microcystin-LY?
A2: Microcystin-LY is a cyclic heptapeptide with the molecular formula C₅₀H₇₀N₁₀O₁₃. [] It has a molecular weight of 1043.2 g/mol. [] Its structure includes the unusual β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and N-methyldehydroalanine (Mdha) residues. [] The primary structure of Microcystin-LY has been confirmed by NMR spectroscopy. []
Q3: What can you tell me about the analytical methods used to detect Microcystin-LY?
A3: Several analytical methods have been employed for the detection and quantification of Microcystin-LY. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques. [, ] Additionally, enzyme-linked immunosorbent assay (ELISA) can be utilized to measure total microcystins, including Microcystin-LY. [] Liquid chromatography–high resolution tandem mass spectrometry (LC–HRMS/MS) has also been employed for identification and characterization, especially in complex matrices. []
Q4: Has Microcystin-LY been found in environmental samples?
A4: Yes, Microcystin-LY has been identified in both laboratory cultures and environmental samples of Microcystis aeruginosa. [, ] It was detected along with other microcystin variants in natural blooms collected from reservoirs, demonstrating its presence in the environment. []
Q5: What is known about the photocatalytic degradation of Microcystin-LY?
A5: Studies have investigated the photocatalytic degradation of Microcystin-LY using titanium dioxide (TiO₂) coated glass microspheres (Photospheres™). [] Results showed that Photospheres™ effectively decomposed Microcystin-LY in water within 2 minutes, a rate comparable to Degussa P25, a highly efficient TiO₂ material. [] This suggests that photocatalysis could be a potential method for removing Microcystin-LY from water.
Q6: Is there any information on the biodegradation of Microcystin-LY?
A6: Research on the microcystin-degrading bacterium Sphingopyxis sp. C-1 has revealed that the enzyme microcystinase A (MlrA) plays a crucial role in the initial biodegradation step of microcystins. [] Notably, MlrA has been shown to degrade Microcystin-LY by cleaving the Adda-L-amino acid site within the molecule. [] This finding highlights a potential biological pathway for the degradation of Microcystin-LY in the environment.
Q7: Are there any known structure-activity relationships for Microcystin-LY?
A7: While specific SAR studies for Microcystin-LY might be limited, research on other microcystins suggests that the hydrophobic amino acid at the variable position 2 influences the degradation rate via photocatalysis. [] This implies that structural modifications impacting the hydrophobicity of Microcystin-LY could potentially affect its susceptibility to degradation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



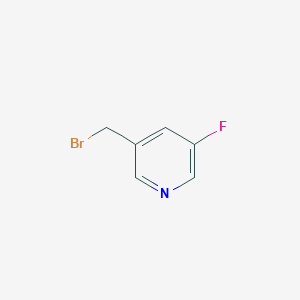

![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
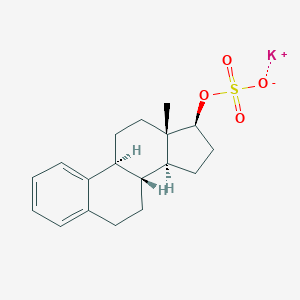
![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)
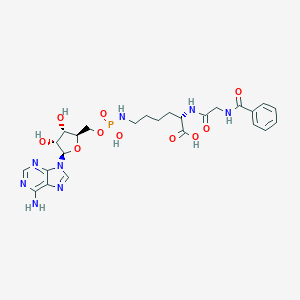


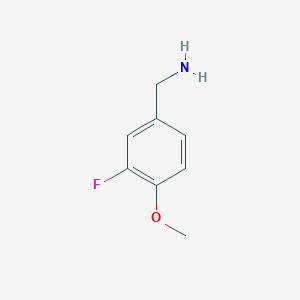
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)



